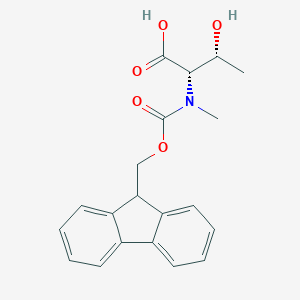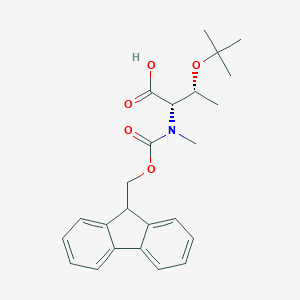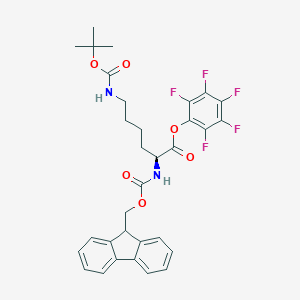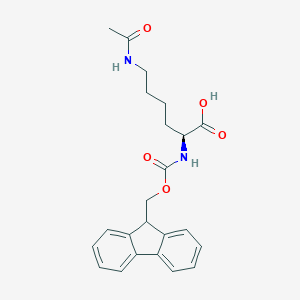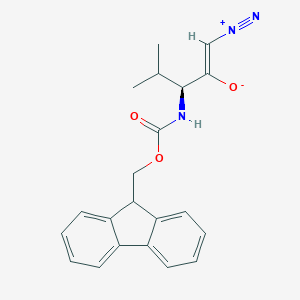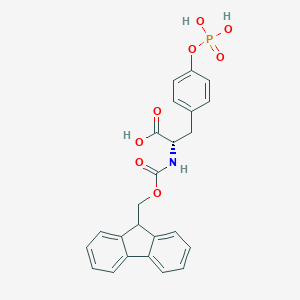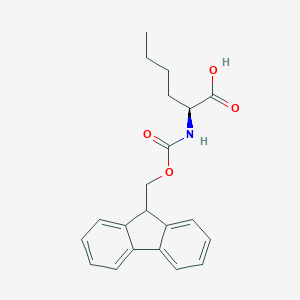
Fmoc-Nle-OH
概要
説明
Fmoc-L-norleucine is a leucine derivative . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-norleucine or (S)-2-(FMOC-amino)hexanoic acid . It is commonly used in laboratory chemicals .
Synthesis Analysis
Fmoc-L-norleucine is often used as a building block for solid phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular formula of Fmoc-L-norleucine is C21H23NO4 . Its molecular weight is 353.41 g/mol .Chemical Reactions Analysis
Fmoc-L-norleucine is used in peptide synthesis and protein engineering . It plays a pivotal role in modifying the structure and function of proteins, peptides, enzymes, and antibodies . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-L-norleucine appears as a white to off-white powder . It has a melting point of 140 - 146 °C .科学的研究の応用
ペプチド合成
Fmoc-Nle-OHは、ペプチド合成の分野で広く使用されています。これは、Fmoc固相ペプチド合成(SPPS)を介してペプチドにノルロイシンアミノ酸残基を導入するための標準的なビルディングブロックとして機能します 。この方法は、研究や治療目的で特定の配列を持つペプチドを作成するために不可欠です。
タンパク質工学
タンパク質工学では、this compoundはノルロイシンをタンパク質に組み込むために使用されます。これは、ノルロイシンはメチオニンと置き換わり、タンパク質の安定性を高めたり、生物活性を変化させることができるため、タンパク質の構造と機能を研究するのに役立ちます 。
創薬
研究者は、ペプチドベースの薬物を設計および合成するために、創薬でthis compoundを使用しています。薬物候補への組み込みは、酵素分解に対する抵抗性の向上など、薬物動態特性を改善する可能性があります 。
生体材料
This compoundは、特に刺激に応答するハイドロゲルの開発において、生体材料の創出に役立ちます。ノルロイシンを含むペプチドは、ハイドロゲル構造の一部を形成し、その機械的強度と応答性に貢献する可能性があります 。
代謝研究
この化合物は、代謝経路を追跡し理解するために代謝研究で使用されます。This compoundは、代謝的に活性なペプチドに組み込むことができ、その後、生物学的システムにおけるそれらの役割と代謝を研究するために追跡されます 。
酵素基質設計
This compoundは、酵素の基質を設計するために使用されます。ペプチド基質にノルロイシンを組み込むことで、科学者は酵素の特異性と速度論を研究できます。これは、酵素の機能を理解し、阻害剤を設計するために不可欠です 。
ケミカルバイオロジー
ケミカルバイオロジーでは、this compoundは、タンパク質-タンパク質相互作用を模倣または破壊できるペプチドを合成するために使用されます。これらのペプチドは、細胞プロセスを調査したり、潜在的な治療薬として役立つツールとして機能する可能性があります 。
材料科学
This compoundは、ペプチド成分を持つポリマーの合成を可能にすることで、材料科学に貢献しています。これらのポリマーは、生分解性や生物活性など、ユニークな特性を持つ可能性があり、さまざまな用途に適しています 。
作用機序
Target of Action
Fmoc-Nle-OH, also known as Fmoc-L-norleucine, is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . This means it can be removed by a base, allowing the amine it was protecting to participate in further reactions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
As a protecting group, this compound plays a crucial role in solid-phase peptide synthesis (SPPS) . It protects the amine group during the synthesis process, allowing for the stepwise addition of amino acids to a growing peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the final product .
Pharmacokinetics
Its solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide is crucial for its role in peptide synthesis .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine group during synthesis, this compound allows for the precise control of peptide assembly .
Action Environment
The action of this compound is influenced by the pH of the environment . As a base-labile protecting group, it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time . Additionally, the compound is stable at a storage temperature of 2-30°C , indicating that temperature can also influence its stability and efficacy.
Safety and Hazards
Fmoc-L-norleucine should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
将来の方向性
Fmoc-L-norleucine has broad applications in the field of biochemistry and molecular biology . It contributes to the development of novel drugs with its applications in peptide synthesis, protein engineering, and the study of biomolecules . There is ongoing research into convenient asymmetric synthesis of Fmoc-L-norleucine .
生化学分析
Biochemical Properties
Fmoc-L-norleucine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins.
Cellular Effects
The effects of Fmoc-L-norleucine on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Fmoc-L-norleucine exerts its effects through its involvement in peptide bond formation . It can bind to biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression through its role in protein synthesis .
Temporal Effects in Laboratory Settings
Over time, the effects of Fmoc-L-norleucine in laboratory settings can change. This is primarily due to the stability and degradation of the compound. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal . Long-term effects on cellular function observed in in vitro or in vivo studies are primarily related to its role in protein synthesis.
Metabolic Pathways
Fmoc-L-norleucine is involved in metabolic pathways related to protein synthesis . It interacts with enzymes and cofactors during peptide bond formation. This could also include any effects on metabolic flux or metabolite levels.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426568 | |
| Record name | Fmoc-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77284-32-3 | |
| Record name | Fmoc-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the critical micelle concentration (CMC) of Fmoc-L-Norleucine and how does it compare to other similar compounds?
A1: While the provided research [] does not determine a specific CMC for Fmoc-L-Norleucine, it highlights that this compound forms a gel at concentrations above 0.2 M. In contrast, the sodium salts of Fmoc-L-valine, Fmoc-L-leucine, and Fmoc-L-isoleucine exhibit CMCs around 0.1 M. This difference in behavior suggests that the longer alkyl side chain in Fmoc-L-norleucine contributes to a stronger tendency for gelation rather than micelle formation compared to its shorter-chain counterparts.
Q2: What structural characteristics of Fmoc-amino acid surfactants were investigated in this research?
A2: The research [] primarily focused on investigating the self-assembly properties of Fmoc-amino acid surfactants using powder X-ray diffraction, which revealed a bilayer structure formation. Additionally, the study explored the chiroptical properties of these surfactants, including optical rotation, electronic circular dichroism, and vibrational circular dichroism. Interestingly, the specific rotation was observed to increase with concentration beyond the CMC, opening up new research avenues exploring the relationship between specific rotation and aggregate size and shape in surfactant solutions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




